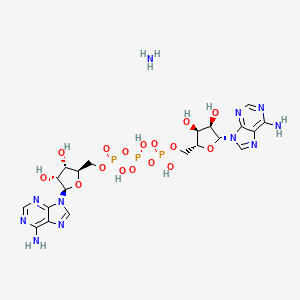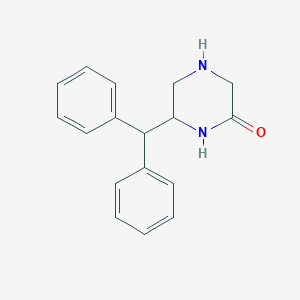
4-(Cbz-amino)-2-fluorophenylboronic acid,pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cbz-amino)-2-fluorophenylboronic acid, pinacol ester is a chemical compound with the molecular formula C20H23BFNO4. It is a boronic acid derivative that features a pinacol ester group, a fluorine atom, and a carbobenzyloxy (Cbz) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cbz-amino)-2-fluorophenylboronic acid, pinacol ester typically involves multiple steps:
Starting Material: The synthesis often begins with a fluorinated aromatic compound.
Protection of Amino Group: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of Pinacol Ester: The final step involves the formation of the pinacol ester, which stabilizes the boronic acid group and enhances its reactivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cbz-amino)-2-fluorophenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions, including amines, thiols, and alkoxides.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Aromatics: From nucleophilic aromatic substitution.
Applications De Recherche Scientifique
4-(Cbz-amino)-2-fluorophenylboronic acid, pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 4-(Cbz-amino)-2-fluorophenylboronic acid, pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The fluorine atom and Cbz-protected amino group further enhance its reactivity and specificity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Cbz-amino)-3-fluorophenylboronic acid, pinacol ester
- 4-(Cbz-amino)-2-chlorophenylboronic acid, pinacol ester
- 4-(Cbz-amino)-2-bromophenylboronic acid, pinacol ester
Uniqueness
4-(Cbz-amino)-2-fluorophenylboronic acid, pinacol ester is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The Cbz-protected amino group also provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C20H25BFNO5 |
|---|---|
Poids moléculaire |
389.2 g/mol |
Nom IUPAC |
[2-fluoro-4-(phenylmethoxycarbonylamino)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C20H25BFNO5/c1-19(2,25)20(3,4)28-21(26)16-11-10-15(12-17(16)22)23-18(24)27-13-14-8-6-5-7-9-14/h5-12,25-26H,13H2,1-4H3,(H,23,24) |
Clé InChI |
BNXULHFLQSLGPO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)F)(O)OC(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13822577.png)
![N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine](/img/structure/B13822587.png)

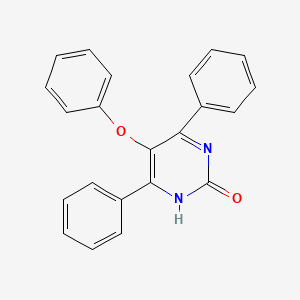
![N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B13822616.png)
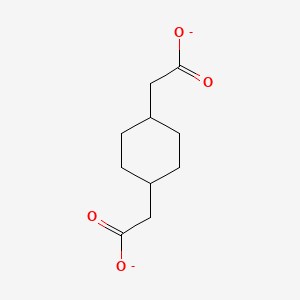
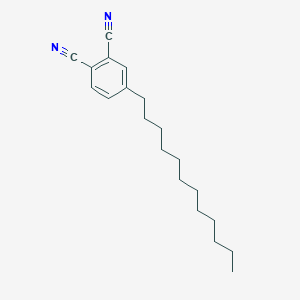
![4-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B13822620.png)
![N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}pyridine-3-carboxamide](/img/structure/B13822624.png)
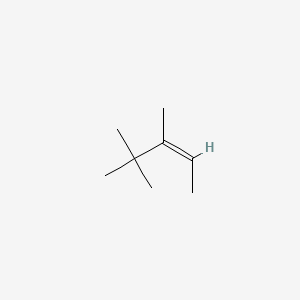
![N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B13822639.png)
